![molecular formula C10H10N2OS B2949541 (Z)-4-(p-tolylimino)thiazolidin-2-one CAS No. 19387-58-7](/img/structure/B2949541.png)
(Z)-4-(p-tolylimino)thiazolidin-2-one
Overview
Description
(Z)-4-(p-tolylimino)thiazolidin-2-one, commonly known as TTA, is a chemical compound that has gained attention in scientific research due to its unique properties. TTA is a thiazolidinone derivative that has been shown to have various biological activities, making it a valuable tool for researchers in different fields.
Mechanism of Action
TTA exerts its effects through various mechanisms. It has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. TTA also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
TTA has been shown to have various biochemical and physiological effects. It has been found to decrease blood glucose levels and improve insulin sensitivity in diabetic animal models. TTA also has anti-inflammatory effects, which may be beneficial in treating inflammatory diseases such as rheumatoid arthritis. Additionally, TTA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using TTA in lab experiments is its low toxicity and high solubility in water. This makes it easier to administer and reduces the risk of side effects. However, TTA has a short half-life, which may limit its effectiveness in some experiments.
Future Directions
There are several future directions for TTA research. One potential area of study is its use in the treatment of neurodegenerative diseases. TTA has been shown to have neuroprotective effects, and further research may reveal its potential as a therapeutic agent for these diseases. Additionally, TTA has been found to have anticancer properties, and future studies may explore its use in combination with other anticancer agents. Finally, more research is needed to fully understand the mechanisms of action of TTA and its potential use in treating various diseases.
Synthesis Methods
TTA can be synthesized through a simple one-pot reaction between p-toluidine and 2-thioxothiazolidin-4-one in the presence of an acid catalyst. This method is cost-effective and yields high purity TTA.
Scientific Research Applications
TTA has been extensively studied for its potential use in treating various diseases. It has been shown to have anti-inflammatory, antidiabetic, and anticancer properties. TTA has also been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-(4-methylphenyl)imino-1,3-thiazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-7-2-4-8(5-3-7)11-9-6-14-10(13)12-9/h2-5H,6H2,1H3,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQDYXWSHIAQEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2CSC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322096 | |
Record name | 4-(4-methylphenyl)imino-1,3-thiazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701322096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816238 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(Z)-4-(p-tolylimino)thiazolidin-2-one | |
CAS RN |
19387-58-7 | |
Record name | 4-(4-methylphenyl)imino-1,3-thiazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701322096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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